molecular formula C19H22N2O5S B2576610 3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 941929-82-4

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Cat. No. B2576610
CAS RN: 941929-82-4
M. Wt: 390.45
InChI Key: VDCJCJMVWPUAKB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of quinoline derivatives and has been shown to have a potent inhibitory effect on glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various signaling pathways.

Scientific Research Applications

Remote Sulfonylation of Aminoquinolines

Research by Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, using sodium sulfinates as sulfide sources. This approach is environmentally friendly, generating benign byproducts and yielding a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields. The significance of this research lies in its potential for creating environmentally friendly methods for synthesizing sulfonylated quinoline derivatives, which could have various pharmaceutical and material science applications (Xia et al., 2016).

Antimalarial and COVID-19 Potential

A study by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives and their antimalarial activity. The study also assessed these derivatives for potential against COVID-19 through computational calculations and molecular docking. This research provides a foundation for further exploration into the therapeutic applications of sulfonylated compounds in treating infectious diseases (Fahim & Ismael, 2021).

Activation of Sterically Strained C=N Bonds

Investigations into the electronic properties of N-phenylsulfonyl-1,4-benzoquinonimine by Avdeenko et al. (2002) revealed the activation of C=N bonds due to steric effects, facilitating nucleophilic addition. This study contributes to the understanding of how structural modifications can influence the reactivity and potential applications of quinoline derivatives in synthetic chemistry (Avdeenko et al., 2002).

Synthesis and Biological Activity

Another area of interest is the synthesis and evaluation of biological activities of quinoline derivatives. Korcz et al. (2018) synthesized a series of quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety. These compounds were tested for their cytotoxic properties against human tumor cell lines, identifying several with potent cancer cell growth inhibitory effects. This research underscores the potential of quinoline derivatives as candidates for anticancer drug development (Korcz et al., 2018).

properties

IUPAC Name

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-9-6-14(12-18(17)26-2)19(22)20-15-7-8-16-13(11-15)5-4-10-21(16)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCJCJMVWPUAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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